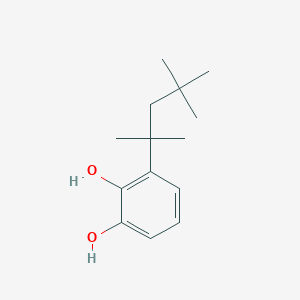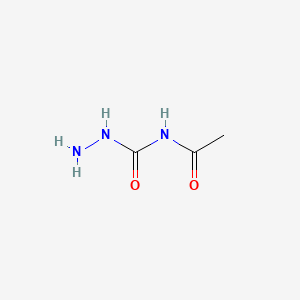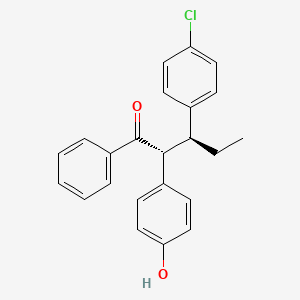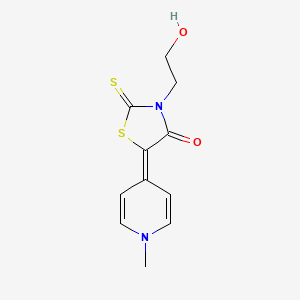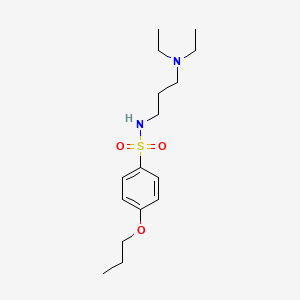
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-diethylaminopropyl)-p-propoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment or inhibition of tumor growth in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, N-(3-diethylaminopropyl)-p-isopropoxy-
- N-(3-Diethylaminopropyl)-formamide
- N-(3-Diethylaminopropyl)-N’-phenylbenzamidine
Uniqueness
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its p-propoxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
32410-96-1 |
|---|---|
Fórmula molecular |
C16H28N2O3S |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O3S/c1-4-14-21-15-8-10-16(11-9-15)22(19,20)17-12-7-13-18(5-2)6-3/h8-11,17H,4-7,12-14H2,1-3H3 |
Clave InChI |
TYPVFWXTSAJAGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


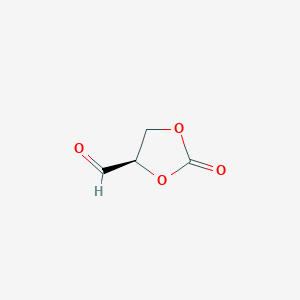
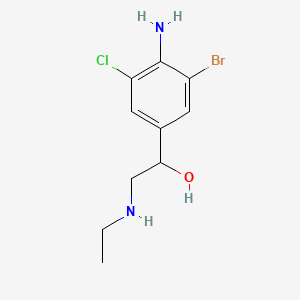
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
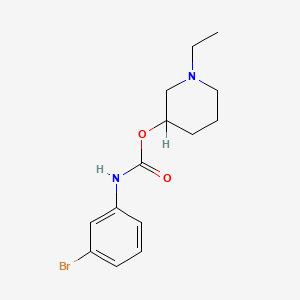
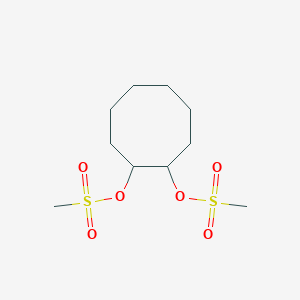
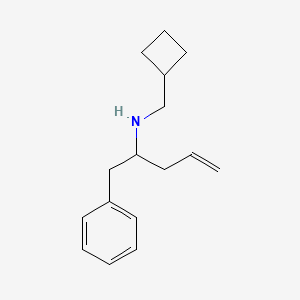
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
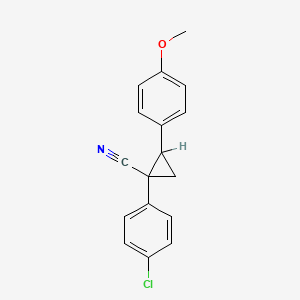
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

